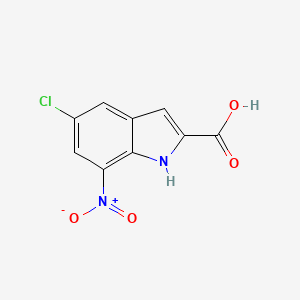

5-chloro-7-nitro-1H-indole-2-carboxylic acid

CAS No.:

Cat. No.: VC15783438

Molecular Formula: C9H5ClN2O4

Molecular Weight: 240.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5ClN2O4 |

|---|---|

| Molecular Weight | 240.60 g/mol |

| IUPAC Name | 5-chloro-7-nitro-1H-indole-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H5ClN2O4/c10-5-1-4-2-6(9(13)14)11-8(4)7(3-5)12(15)16/h1-3,11H,(H,13,14) |

| Standard InChI Key | OITGMXKMPMPOGW-UHFFFAOYSA-N |

| Canonical SMILES | C1=C2C=C(NC2=C(C=C1Cl)[N+](=O)[O-])C(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The indole core of 5-chloro-7-nitro-1H-indole-2-carboxylic acid consists of a bicyclic structure combining a benzene ring fused to a pyrrole ring. Substitutents at the 5th (chlorine), 7th (nitro), and 2nd (carboxylic acid) positions introduce distinct electronic and steric effects. The molecular formula C₉H₅ClN₂O₄ corresponds to a monoisotopic mass of 239.993784 Da and an average mass of 240.599 g/mol .

Table 1: Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅ClN₂O₄ |

| Monoisotopic Mass | 239.993784 Da |

| Average Mass | 240.599 g/mol |

| SMILES Notation | C1=C(C(=CC2=C1NC(=C2)C(=O)O)Cl)N+[O-] |

| CAS Registry Number | 1120345-33-6 |

The nitro group at C7 acts as a strong electron-withdrawing group, polarizing the indole ring and enhancing reactivity at adjacent positions . The carboxylic acid at C2 facilitates hydrogen bonding and metal coordination, critical for biological interactions .

Synthesis and Chemical Reactivity

Chemical Transformations

The compound’s functional groups enable diverse reactions:

-

Nitro Group Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amine, yielding 5-chloro-7-amino-1H-indole-2-carboxylic acid, a potential intermediate for further derivatization .

-

Carboxylic Acid Reactions: Esterification or amide formation expands utility in prodrug design. For example, methyl ester derivatives improve membrane permeability .

-

Electrophilic Substitution: The electron-deficient indole ring undergoes selective substitutions at positions activated by the nitro group’s meta-directing effects .

Biological Activities and Mechanisms

HIV-1 Integrase Inhibition

5-Chloro-7-nitro-1H-indole-2-carboxylic acid derivatives exhibit potent inhibition of HIV-1 integrase, an enzyme critical for viral DNA integration into host genomes. Compound 17a, a C6-modified analog, demonstrates an IC₅₀ of 3.11 μM in strand transfer assays . Molecular docking studies reveal:

-

Metal Chelation: The indole nitrogen and carboxylate oxygen coordinate two Mg²⁺ ions in the integrase active site, mimicking endogenous substrates .

-

π-π Stacking: A halogenated benzene ring at C6 interacts with viral DNA (dC20), enhancing binding affinity .

Table 2: Selected Biological Data

| Compound | IC₅₀ (μM) | Target |

|---|---|---|

| Parent scaffold | 32.37 | HIV-1 integrase |

| 17a | 3.11 | HIV-1 integrase |

Pharmacological Development

Structure-Activity Relationships (SAR)

Optimization of the parent scaffold has identified critical modifications:

-

C3 Hydrophobic Substituents: Bulky groups (e.g., 2-methoxyphenyl) enhance hydrophobic interactions with integrase’s catalytic core, improving potency 3-fold .

-

C6 Halogenation: Bromine or chlorine at C6 strengthens π-π stacking with viral DNA, reducing IC₅₀ to sub-5 μM levels .

-

Carboxylate Bioisosteres: Replacement with tetrazoles or phosphonates maintains metal chelation while optimizing pharmacokinetics .

Preclinical Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume